molecular formula C11H13FN2O3 B2847777 N'-(4-FLUOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE CAS No. 357268-61-2

N'-(4-FLUOROPHENYL)-N-(3-HYDROXYPROPYL)ETHANEDIAMIDE

Cat. No.: B2847777
CAS No.: 357268-61-2
M. Wt: 240.234
InChI Key: HVBYAAOWIHCDRU-UHFFFAOYSA-N
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Description

N’-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of a fluorophenyl group and a hydroxypropyl group in its structure suggests potential unique chemical and biological properties.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3/c12-8-2-4-9(5-3-8)14-11(17)10(16)13-6-1-7-15/h2-5,15H,1,6-7H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBYAAOWIHCDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NCCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide typically involves the reaction of 4-fluoroaniline with 3-chloropropanol to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions may include:

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxamide group can be reduced to form an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: N’-(4-fluorophenyl)-N-(3-oxopropyl)oxamide

    Reduction: N’-(4-fluorophenyl)-N-(3-aminopropyl)oxamide

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group may enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-chlorophenyl)-N-(3-hydroxypropyl)oxamide
  • N’-(4-bromophenyl)-N-(3-hydroxypropyl)oxamide
  • N’-(4-methylphenyl)-N-(3-hydroxypropyl)oxamide

Uniqueness

The presence of the fluorophenyl group in N’-(4-fluorophenyl)-N-(3-hydroxypropyl)oxamide may confer unique properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets, compared to its analogs with different substituents on the phenyl ring.

Biological Activity

N'-(4-Fluorophenyl)-N-(3-hydroxypropyl)ethanediamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound features a unique structure characterized by a fluorinated aromatic ring and a hydroxypropyl group attached to an ethanediamide backbone. The synthesis typically involves the reaction of 4-fluoroaniline with 3-hydroxypropylamine, often facilitated by coupling agents like carbodiimides under controlled conditions to ensure high yield and purity.

The biological activity of this compound can be attributed to its interactions at the molecular level:

  • Hydrogen Bonding : The hydroxypropyl group can form hydrogen bonds with polar residues in proteins, influencing enzyme and receptor activities.
  • π-π Interactions : The fluorophenyl group engages in π-π interactions with aromatic amino acids, potentially altering protein conformation and function.

These interactions suggest that the compound may modulate various biological pathways, making it a candidate for further pharmacological studies.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. Research indicates that fluorinated compounds can exhibit enhanced potency against cancer cells due to their unique electronic properties.

  • Case Study : A study investigating the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell proliferation at micromolar concentrations. This suggests potential utility in cancer therapy, particularly in targeting estrogen receptor-positive cancers.

Pharmacological Applications

The compound's structural characteristics make it a promising scaffold for drug development. Its ability to modify pharmacokinetic properties through structural alterations can lead to improved therapeutic profiles.

Property Description
Molecular Formula C12H16F2N2O2
Molecular Weight 246.27 g/mol
Solubility Soluble in DMSO; limited solubility in water
Target Biological Systems Potentially modulates enzyme activity, receptor binding

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound Key Features Biological Activity
N-(4-chlorophenyl)-N-(3-hydroxypropyl)ethanediamideChlorine substituent instead of fluorineModerate anticancer activity
N-(4-bromophenyl)-N-(3-hydroxypropyl)ethanediamideBromine substituentReduced efficacy compared to fluorinated analogs

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